molecular formula C17H21ClN4O3S B12708267 1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride CAS No. 154663-27-1

1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride

Cat. No.: B12708267
CAS No.: 154663-27-1
M. Wt: 396.9 g/mol
InChI Key: PVXYFECTOMSMPB-UHFFFAOYSA-N
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Description

1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzodioxole and thiadiazole moieties. Common reagents used in these reactions include piperidine, benzodioxole, and thiadiazole precursors, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction pathways, such as the PI3K/Akt pathway, and transcription factors like NF-κB.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid found in black pepper with similar piperidine moiety.

    Piperidine: A simpler compound with a piperidine ring, used as a building block in organic synthesis.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities.

Uniqueness

1-Piperidinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to its combination of piperidine, benzodioxole, and thiadiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

154663-27-1

Molecular Formula

C17H21ClN4O3S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C17H20N4O3S.ClH/c22-15(6-9-21-7-2-1-3-8-21)18-17-20-19-16(25-17)12-4-5-13-14(10-12)24-11-23-13;/h4-5,10H,1-3,6-9,11H2,(H,18,20,22);1H

InChI Key

PVXYFECTOMSMPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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